4-Cyclopropylbenzaldehyde

CCR5 Antagonist HIV Entry Inhibitor GPCR Pharmacology

4-Cyclopropylbenzaldehyde (CAS 20034-50-8) is an aromatic aldehyde of molecular formula C₁₀H₁₀O and molecular weight 146.19 g/mol, characterized by a cyclopropyl group at the para-position of the benzaldehyde moiety. This compound is commercially available in high purity (typically 95-96%) from multiple vendors as a liquid.

Molecular Formula C10H10O
Molecular Weight 146.19 g/mol
CAS No. 20034-50-8
Cat. No. B1279468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclopropylbenzaldehyde
CAS20034-50-8
Molecular FormulaC10H10O
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESC1CC1C2=CC=C(C=C2)C=O
InChIInChI=1S/C10H10O/c11-7-8-1-3-9(4-2-8)10-5-6-10/h1-4,7,10H,5-6H2
InChIKeyCZUQVKFJAJAHGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclopropylbenzaldehyde (CAS 20034-50-8): Baseline Characterization and Physicochemical Profile for Procurement Decisions


4-Cyclopropylbenzaldehyde (CAS 20034-50-8) is an aromatic aldehyde of molecular formula C₁₀H₁₀O and molecular weight 146.19 g/mol, characterized by a cyclopropyl group at the para-position of the benzaldehyde moiety [1]. This compound is commercially available in high purity (typically 95-96%) from multiple vendors as a liquid . Its key physicochemical properties include a calculated Log P of 2.482, indicating moderate lipophilicity, and a reported aqueous solubility of 0.506 mg/mL (0.00346 mol/L), classifying it as poorly soluble in water but readily soluble in organic solvents [2]. The cyclopropyl substituent imparts unique conformational rigidity and electronic characteristics that differentiate this aldehyde from its simple alkyl-substituted counterparts, making it a valuable intermediate in pharmaceutical synthesis, particularly in the construction of small molecule drugs targeting cardiovascular, CNS, and inflammatory conditions [3].

Why 4-Cyclopropylbenzaldehyde Cannot Be Replaced by Simple Alkyl-Substituted Benzaldehydes in Research and Development


The cyclopropyl group in 4-cyclopropylbenzaldehyde is not merely a bulkier alkyl substituent; it introduces unique electronic effects (Walsh orbitals, π-character) and conformational rigidity that fundamentally alter molecular interactions with biological targets compared to methyl, ethyl, propyl, or isopropyl analogs [1]. This results in quantifiable differences in target binding affinity, metabolic stability, and physicochemical properties that are critical in drug discovery and chemical synthesis. Simple substitution with a linear alkyl benzaldehyde (e.g., 4-methylbenzaldehyde or 4-propylbenzaldehyde) fails to recapitulate the potency gains, synthetic utility, or pharmacokinetic profile conferred by the cyclopropyl moiety [2]. The evidence below provides direct, head-to-head comparisons that substantiate the procurement of 4-cyclopropylbenzaldehyde over its closest in-class candidates for specific applications.

Quantitative Differentiation: 4-Cyclopropylbenzaldehyde vs. Close Analogs in Key Research Metrics


CCR5 Antagonist Potency: 4-Cyclopropylbenzaldehyde Exhibits 172-Fold Higher Affinity than 4-Methylbenzaldehyde and 83,000-Fold Higher than 4-Fluorobenzaldehyde

In a direct comparison of CCR5 antagonist activity, 4-cyclopropylbenzaldehyde demonstrates an IC50 of 0.110 nM in a cell-based assay, representing a 172-fold improvement in potency over 4-methylbenzaldehyde (IC50 = 19 nM) and an 83,000-fold improvement over 4-fluorobenzaldehyde (IC50 = 9.20E+3 nM) [1][2]. This remarkable potency gain is attributed to the cyclopropyl group's unique electronic and steric properties, which enhance binding to the CCR5 receptor [3].

CCR5 Antagonist HIV Entry Inhibitor GPCR Pharmacology

Lipophilicity Optimization: 4-Cyclopropylbenzaldehyde Log P (2.48) Balances Permeability and Solubility Better than Higher Log P Analogs

The calculated Log P of 4-cyclopropylbenzaldehyde is 2.48, which is notably lower than that of 4-propylbenzaldehyde (Log P = 2.94) and 4-isopropylbenzaldehyde (Log P = 2.91) [1][2]. This difference in lipophilicity translates to a more favorable balance between membrane permeability and aqueous solubility, a key consideration in lead optimization. While 4-cyclopropylbenzaldehyde is poorly soluble in water (0.506 mg/mL), its lower Log P compared to propyl analogs suggests a reduced risk of excessive lipophilicity-related liabilities such as high plasma protein binding or promiscuous target interactions .

ADME Properties Lipophilicity Drug-likeness

SGLT Inhibitor Intermediate Synthesis: 4-Cyclopropylbenzaldehyde Enables >50% Overall Yield in a Key Patent Route

A 2023 patent (JP-2023541148-A) discloses a method for synthesizing SGLT inhibitor intermediates, wherein 4-cyclopropylbenzaldehyde is employed as a key building block. The described synthetic route, which incorporates this aldehyde, achieves a total yield of more than 50% for the preparation of compounds 1 and 2, with characteristics of a short route and relatively mild reaction conditions [1]. This demonstrates the compound's practical utility and high yielding performance in complex heterocyclic synthesis relevant to an important class of diabetes therapeutics.

SGLT Inhibitor Diabetes Drug Synthesis Pharmaceutical Intermediates

Unique Reactivity: Cyclopropyl Group Enables NHC-Catalyzed Ring-Opening Deuteration Not Possible with Alkyl Analogs

4-Cyclopropylbenzaldehyde participates in a unique N-heterocyclic carbene (NHC)-catalyzed ring-opening deuteration reaction that is not accessible to simple alkyl-substituted benzaldehydes. This reaction affords 4-alkylbenzoates with high deuterium incorporation at the benzylic position in moderate to good yields, providing a distinct synthetic handle for isotopic labeling [1]. This reactivity profile is directly attributable to the strained cyclopropyl ring, which undergoes ring-opening under catalytic conditions, a transformation impossible for methyl, ethyl, or propyl analogs.

Deuteration N-Heterocyclic Carbene Catalysis Isotope Labeling

High-Value Application Scenarios for 4-Cyclopropylbenzaldehyde Based on Differentiated Evidence


CCR5 Antagonist Lead Optimization in HIV Entry Inhibitor Programs

4-Cyclopropylbenzaldehyde should be prioritized as a key synthetic intermediate or pharmacophore element in CCR5 antagonist development, given its exceptional potency (IC50 = 0.110 nM) in cell-based assays—a 172-fold improvement over 4-methylbenzaldehyde [1]. This compound is particularly suited for medicinal chemistry teams aiming to improve target engagement and reduce dosing requirements in HIV entry inhibitor candidates or anti-inflammatory agents targeting CCR5-mediated pathways.

Efficient Synthesis of SGLT2 Inhibitor Intermediates for Diabetes Drug Development

Process chemistry groups developing SGLT2 inhibitors for type 2 diabetes should source 4-cyclopropylbenzaldehyde as a reliable building block, as demonstrated by its use in a patented synthetic route achieving >50% total yield under mild conditions [2]. This compound enables the construction of complex benzofuran-containing intermediates critical to this therapeutic class, offering a validated and efficient manufacturing pathway.

Preparation of Deuterium-Labeled Probes for Metabolic and Pharmacokinetic Studies

Bioanalytical and DMPK laboratories requiring stable isotope-labeled internal standards or metabolic probes can utilize 4-cyclopropylbenzaldehyde's unique NHC-catalyzed ring-opening reactivity to generate deuterated 4-alkylbenzoates [3]. This synthetic route provides access to specifically labeled compounds that are otherwise challenging to prepare using simple alkyl benzaldehydes, facilitating accurate LC-MS/MS quantification in preclinical and clinical studies.

Physicochemical Property Optimization in CNS and Cardiovascular Drug Discovery

Medicinal chemists seeking to modulate lipophilicity and solubility in CNS or cardiovascular drug candidates should select 4-cyclopropylbenzaldehyde over propyl or isopropyl analogs. Its lower Log P (2.48 vs. ~2.9) and moderate solubility (0.506 mg/mL) provide a more favorable starting point for achieving drug-like properties, reducing the risk of excessive lipophilicity-related attrition while maintaining membrane permeability [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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